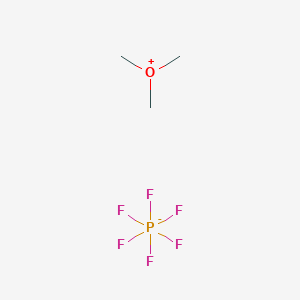

Trimethyloxonium hexafluorophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trimethyloxonium hexafluorophosphate is a useful research compound. Its molecular formula is C3H9F6OP and its molecular weight is 206.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Key Applications

-

Methylation Reactions

- TMOTPF is primarily utilized for methylating nucleophiles in various organic synthesis processes. Its high electrophilicity makes it preferable over other methylating agents.

- Example : In the synthesis of S-adenosyl-L-methionine, TMOTPF has been employed effectively to methylate substrates under mild conditions, enhancing reaction efficiency .

- Synthesis of Complex Organics

-

Catalysis

- TMOTPF is used in catalytic processes, particularly in asymmetric Diels-Alder reactions and other cycloaddition reactions, where it facilitates the formation of chiral centers .

- The compound's role as a chlorine scavenger further enhances its utility in synthetic pathways involving sensitive functional groups .

-

Ionic Liquids

- As a precursor for ionic liquids, TMOTPF contributes to the development of solvent systems that exhibit unique properties beneficial for various chemical processes.

- These ionic liquids are often utilized in green chemistry applications due to their low volatility and ability to dissolve a wide range of materials .

Analyse Des Réactions Chimiques

Alkylation of Oxygen Nucleophiles

Trimethyloxonium hexafluorophosphate efficiently transfers methyl groups to oxygen-based nucleophiles. A key application is the esterification of carboxylic acids , even under conditions where traditional acid catalysis fails:

RCO2H+[(CH3)3O]+[PF6]−→RCO2CH3+(CH3)2O+HPF6

This reaction avoids the use of protic acids, making it ideal for acid-sensitive substrates .

Key Features of Oxygen Alkylation:

| Substrate Type | Product | Reaction Conditions | Yield |

|---|---|---|---|

| Carboxylic acids | Methyl esters | Polar aprotic solvents (e.g., CH₂Cl₂), 0–25°C | 70–95% |

| Alcohols | Methyl ethers | Room temperature, anhydrous | Moderate to high |

Alkylation of Sulfur Nucleophiles

The compound reacts vigorously with sulfur nucleophiles. For example, dimethyl sulfide undergoes methylation to form trimethylsulfonium hexafluorophosphate :

S(CH3)2+[(CH3)3O]+[PF6]−→[(CH3)3S]+[PF6]−+(CH3)2O

This reactivity extends to thiols and disulfides, producing stable sulfonium salts .

Reactivity with Nitrogen Nucleophiles

While less common, this compound can methylate weakly basic nitrogen centers. For example, it reacts with pyridine derivatives to form N-methylpyridinium salts , though chelation effects (e.g., with 2-azidopyridine) may hinder reactivity .

Stability and Hydrolysis

The compound hydrolyzes readily in the presence of water:

[(CH3)3O]+[PF6]−+H2O→(CH3)2O+CH3OH+HPF6

Degradation factors :

-

Moisture sensitivity necessitates storage under inert atmospheres at low temperatures (−20°C) .

-

Hydrolysis byproducts (HPF₆) are strongly acidic, requiring careful handling .

Comparative Reactivity

Trimethyloxonium salts rank among the strongest electrophilic methylating agents:

| Methylating Agent | Relative Reactivity |

|---|---|

| Me₃O⁺[PF₆]⁻ | High (preferred for weak nucleophiles) |

| MeOTf | Moderate |

| (MeO)₂SO₂ | Low |

The hexafluorophosphate counterion enhances solubility in polar solvents compared to tetrafluoroborate analogs, though reactivity profiles remain similar .

Propriétés

Numéro CAS |

12116-05-1 |

|---|---|

Formule moléculaire |

C3H9F6OP |

Poids moléculaire |

206.07 g/mol |

Nom IUPAC |

trimethyloxidanium;hexafluorophosphate |

InChI |

InChI=1S/C3H9O.F6P/c1-4(2)3;1-7(2,3,4,5)6/h1-3H3;/q+1;-1 |

Clé InChI |

GARJBAQVHHSPGF-UHFFFAOYSA-N |

SMILES |

C[O+](C)C.F[P-](F)(F)(F)(F)F |

SMILES canonique |

C[O+](C)C.F[P-](F)(F)(F)(F)F |

Key on ui other cas no. |

12116-05-1 |

Numéros CAS associés |

43625-65-6 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.